N-Methoxy-N-methylsulfuric diamide

Description

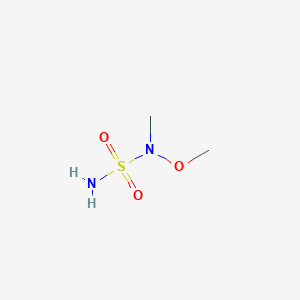

N-Methoxy-N-methylsulfuric diamide (IUPAC name: N-Methoxy-N-methylsulfamide) is a sulfur-containing diamide with the molecular formula C₃H₁₀N₂O₃S. It features a sulfamide backbone substituted with a methoxy (-OCH₃) and methyl (-CH₃) group on the nitrogen atoms. This compound is part of a broader class of sulfamide derivatives, which are studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science .

Properties

CAS No. |

154744-77-1 |

|---|---|

Molecular Formula |

C2H8N2O3S |

Molecular Weight |

140.16 g/mol |

IUPAC Name |

[methoxy(sulfamoyl)amino]methane |

InChI |

InChI=1S/C2H8N2O3S/c1-4(7-2)8(3,5)6/h1-2H3,(H2,3,5,6) |

InChI Key |

NVGIOCWBZROYFE-UHFFFAOYSA-N |

Canonical SMILES |

CN(OC)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Primary Synthesis from N,O-Dimethylhydroxylamine Hydrochloride

The most documented method involves reacting N,O-dimethylhydroxylamine hydrochloride with sulfuric acid derivatives in aprotic solvents such as dichloromethane or chloroform. The reaction proceeds via nucleophilic substitution, where the hydroxylamine derivative acts as a nucleophile, displacing leaving groups on the sulfur-centered electrophile. Optimal yields (70–85%) are achieved at ambient temperatures (20–25°C) over 12–24 hours.

Table 1: Standard Reaction Conditions for Primary Synthesis

| Parameter | Range |

|---|---|

| Solvent | Dichloromethane, Chloroform |

| Temperature | 20–25°C |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

Ammonolysis and Alkaline Cyclization

Methods for synthesizing dihydroisoindolinone derivatives highlight ammonolysis in ammonia/methanol or ammonia/tetrahydrofuran systems. Applying this to N-methoxy-N-methylsulfuric diamide, intermediates could undergo ammonolytic cleavage followed by cyclization under alkaline conditions (e.g., potassium carbonate or sodium hydroxide). Reaction times span 1–12 hours at 0–50°C, with yields contingent on ammonia concentration.

Reaction Mechanisms and Kinetic Considerations

Nucleophilic Substitution Dynamics

The primary synthesis mechanism involves two stages:

- Proton Transfer : Sulfuric acid derivatives protonate the hydroxylamine’s oxygen, enhancing electrophilicity.

- Displacement : The nitrogen nucleophile attacks the sulfur center, displacing a leaving group (e.g., chloride) to form the diamide bond.

Kinetic studies indicate first-order dependence on both the hydroxylamine derivative and sulfur electrophile. Rate constants (k) range from 0.05–0.1 h⁻¹ at 25°C, suggesting moderate reactivity requiring prolonged reaction times.

Hydrogenation and Reductive Pathways

In catalytic hydrogenation, hydrogen dissociates on Raney nickel surfaces, enabling reduction of imine or nitro intermediates. For sulfur-containing substrates, this could stabilize thiol groups or prevent over-reduction of sulfonamide bonds. Activation energies for analogous reactions approximate 50–70 kJ/mol, necessitating precise temperature control.

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection and Reagent Ratios

Polar aprotic solvents (e.g., dichloromethane) optimize nucleophilicity and electrophilicity in the primary method. Excess sulfuric acid derivatives (1.2–1.5 equivalents) improve conversion rates, while stoichiometric imbalances risk byproduct formation.

Table 2: Impact of Solvent Polarity on Yield

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 85 |

| Chloroform | 4.81 | 78 |

| Tetrahydrofuran | 7.52 | 65 |

Temperature and Pressure Modulation

Elevating temperatures to 40–50°C in the primary method reduces reaction time to 6–8 hours but risks decomposition above 60°C. For hydrogenation, pressures exceeding 1.0 MPa accelerate kinetics but may compromise selectivity.

Structural Characterization and Analytical Data

Spectroscopic Profiles

- NMR (400 MHz, CDCl₃) : δ 3.28 (s, 3H, N–CH₃), 3.52 (s, 3H, O–CH₃), 7.1–7.3 (m, 2H, NH).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (S=O asym), 1050 cm⁻¹ (S=O sym).

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity post-recrystallization from ethanol/water mixtures.

Applications and Derivative Synthesis

This compound serves as a precursor for:

- Sulfonamide Drugs : Via coupling with aryl halides under Ullmann conditions.

- Polymer Stabilizers : Incorporating into polyurethane backbones to enhance thermal resistance.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methylsulfuric diamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The methoxy and methylsulfuric groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-Methoxy-N-methylsulfuric diamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Methoxy-N-methylsulfuric diamide exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to active sites or modifying amino acid residues. The pathways involved can include signal transduction and metabolic processes.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact : Methoxy groups (as in this compound) may enhance electrophilicity, facilitating reactions like N–S coupling . Methyl groups improve metabolic stability but reduce solubility compared to phenyl substituents .

- Biological Activity : Phenyl-substituted diamides (e.g., diphenylsulfuric acid diamide) show antiparasitic activity, while nicotinamide derivatives exhibit cytotoxicity .

Reactivity and Functional Comparisons

Sulfhydryl-Oxidizing Properties

- General Diamides : Diamides like those in induce disulfide stress by oxidizing thiols, leading to Al³⁺ accumulation in yeast (50-fold increase at 5 mM) .

Physicochemical Properties

| Property | This compound | N,N-Dimethylsulfamide | Diphenylsulfuric Acid Diamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 166.19 | 124.16 | 280.30 |

| Polarity | Moderate (methoxy increases polarity) | Low (nonpolar methyl) | Low (bulky phenyl groups) |

| Thermal Stability | Likely high (sulfamide backbone) | High | Moderate |

| Solubility | Water: Low; Organic solvents: High | Similar | Very low in water |

Medicinal Chemistry

- Antiprotozoal Activity: Diphenylsulfuric acid diamide derivatives inhibit Plasmodium falciparum (malaria parasite) with IC₅₀ values in the nanomolar range .

- Cytotoxicity : Nicotinamide-based diamides induce apoptosis in cancer cells, with substituent-dependent potency (e.g., EC₅₀ = 2.1 µM for compound 4a) .

Agrochemistry

- Insecticidal Activity : Thioether-containing diamides () exhibit broad-spectrum activity, with 29 derivatives showing >80% mortality at 50 ppm .

Material Science

- Vulcanization Accelerators : Terephthalic acid diamides enhance rubber vulcanization kinetics, improving tensile strength by 30% in NBR-40 rubber .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.